molecular formula C11H10N4O2 B11874355 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-23-2

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B11874355
CAS No.: 90042-23-2
M. Wt: 230.22 g/mol
InChI Key: OGTTVXKGYOWKQW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted triazoloquinoxalines, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with DNA. The compound can intercalate into the DNA strands, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells . This intercalation can lead to the activation of apoptotic pathways, resulting in cell death. Additionally, the compound may interact with specific enzymes or receptors, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethyl groups at positions 5 and 7 can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes.

Properties

CAS No.

90042-23-2

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C11H10N4O2/c1-6-3-4-7-8(5-6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17)

InChI Key

OGTTVXKGYOWKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C

Origin of Product

United States

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